2-Methoxyethyl methacrylate
Overview
Description
2-Methoxyethyl methacrylate is an organic compound with the molecular formula C7H12O3. It is a colorless to almost colorless liquid that is used as a monomer in the production of polymers. This compound is known for its ability to form polymers that are biocompatible and have various industrial applications .
Mechanism of Action
Target of Action
2-Methoxyethyl methacrylate (2-MEMA) is primarily used in the synthesis of polymers . The primary targets of 2-MEMA are the monomers that it interacts with during the polymerization process .
Mode of Action
2-MEMA interacts with its targets through a process known as polymerization . During this process, 2-MEMA molecules react with each other or with other monomers to form a polymer . This reaction is facilitated by the presence of a catalyst or an initiator .
Biochemical Pathways
The primary biochemical pathway affected by 2-MEMA is the polymerization pathway . The polymerization of 2-MEMA results in the formation of polymers that have uses in polyelectrolytes and may be biocompatible .
Result of Action
The result of 2-MEMA’s action is the formation of polymers . These polymers can have various uses, depending on the other monomers used in the polymerization process . For example, polymers prepared from 2-MEMA may have uses in polyelectrolytes and may be biocompatible .
Biochemical Analysis
Biochemical Properties
2-Methoxyethyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit platelet adhesion, which is crucial for its application in medical devices that come into contact with blood . The interaction with platelet adhesion involves the suppression of protein adsorption on its surface, which is facilitated by the unique interfacial structure of the polymer formed by this compound .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by inhibiting the formation of biofilms, which is essential for maintaining the sterility of medical devices . Additionally, it has been shown to affect cell signaling pathways and gene expression, particularly in the context of its anti-fouling properties . The compound’s ability to reduce protein adsorption and bacterial attachment significantly impacts cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting their function and preventing undesirable interactions. For example, its interaction with water molecules at the polymer surface creates a hydration layer that inhibits protein and platelet adhesion . This hydration layer is crucial for its biocompatibility and anti-thrombogenic properties. Additionally, the compound’s molecular structure allows it to form stable interactions with other molecules, enhancing its effectiveness in various applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the polymer formed by this compound reorganizes at the water interface over time, which enhances its bioinert properties . This reorganization leads to increased stability and prolonged effectiveness in inhibiting platelet adhesion and protein adsorption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and maintains its biocompatibility . At higher doses, it can cause adverse effects, including toxicity and changes in cellular function . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and incorporation into polymers . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding these pathways is crucial for optimizing its use in medical and industrial applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its effectiveness. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . These interactions ensure that this compound reaches its target sites and exerts its intended effects. Additionally, its distribution within tissues can influence its overall bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications guide its localization, ensuring that it reaches the appropriate sites for optimal activity. This precise localization is essential for its effectiveness in various applications, particularly in medical devices and therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with ethylene glycol monomethyl ether. The reaction is typically catalyzed by a small amount of p-toluene sulphonic acid. The water formed during the reaction is removed by azeotropic distillation with benzene. The raw product is then purified by distillation at reduced pressure .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of stabilizers such as hydroquinone is common to prevent premature polymerization during storage and handling .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound) (PMEMA), which is used in various applications.
Depolymerization: Upon thermal decomposition at temperatures up to 500°C, it primarily undergoes depolymerization to yield the monomer.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or other polymerization initiators under controlled conditions.
Depolymerization: High temperatures are required to induce thermal decomposition.
Major Products:
Polymerization: Poly(this compound) (PMEMA).
Depolymerization: Monomer and volatile products such as carbon monoxide, carbon dioxide, and methane.
Scientific Research Applications
2-Methoxyethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of copolymers with styrene and other monomers.
Biology and Medicine: Polymers derived from this compound are biocompatible and are used in drug delivery systems, tissue engineering, and other biomedical applications.
Comparison with Similar Compounds
- Ethylene glycol methyl ether methacrylate
- Diethylene glycol methyl ether methacrylate
- Triethylene glycol methyl ether methacrylate
- Poly(ethylene glycol) methyl ether methacrylate
Comparison: 2-Methoxyethyl methacrylate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers a distinct combination of biocompatibility and mechanical properties, which is particularly valuable in biomedical applications .
Properties
IUPAC Name |
2-methoxyethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYJVFYWCLAXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26915-72-0, 27987-32-2, 87105-87-1 | |
Record name | Polyethylene glycol methyl ether methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26915-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol methyl ether methacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27987-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(ethylene glycol) methyl ether methacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87105-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1064538 | |
Record name | 2-Methoxyethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] Clear liquid with a musty odor; [Scientific Polymer Products MSDS] | |
Record name | Poly(ethylene glycol) methyl ether methacrylate | |
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CAS No. |
6976-93-8, 26915-72-0, 27987-32-2 | |
Record name | Methoxyethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6976-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyethyl methacrylate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24157 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxyethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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